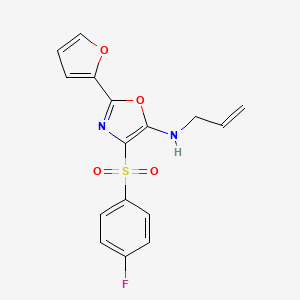

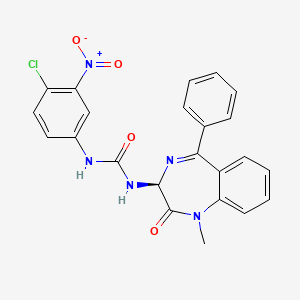

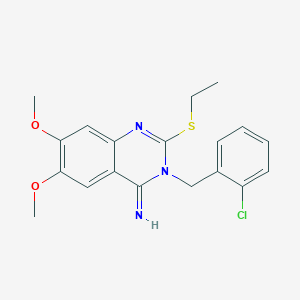

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine, also known as AF-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AF-1 belongs to the class of oxazole-containing compounds, which have been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Aplicaciones Científicas De Investigación

Catalyzed Allylic C-H Oxidation

A study by Osberger and White (2014) discusses a Pd(II)/bis-sulfoxide/Brønsted acid catalyzed allylic C–H oxidation reaction for synthesizing oxazolidinones from simple N-Boc amines. This process provides an efficient method to furnish a range of oxazolidinones in good yields and excellent diastereoselectivities, suggesting applications in the synthesis of complex organic compounds (Osberger & White, 2014).

Synthesis of Trisubstituted Furans

Fu et al. (2008) described a method for synthesizing 2,3,4-trisubstituted furan derivatives based on a [3 + 2] annulation of functionalized allylic sulfoxides and aldehydes. This approach has implications in organic synthesis, especially in the construction of furan-based compounds with potential pharmacological applications (Fu et al., 2008).

Diastereoselective Allylic C-H Amination

A paper by Fraunhoffer and White (2007) focuses on a novel Pd/sulfoxide catalyzed diastereoselective allylic C−H amination reaction. This process is significant for synthesizing densely oxygenated α-olefin substrates with multiple stereogenic centers, offering applications in medicinal chemistry and the synthesis of biologically relevant compounds (Fraunhoffer & White, 2007).

Asymmetric Epoxidation of Allylic and Homoallylic Amine Derivatives

Research by Olivares‐Romero, Li, and Yamamoto (2012) describes asymmetric epoxidation of allylic and homoallylic amine derivatives catalyzed by Hf(IV)-bishydroxamic acid complexes. This study demonstrates the sulfonyl group's effectiveness as a directing group for these transformations, indicating potential applications in asymmetric synthesis (Olivares‐Romero, Li, & Yamamoto, 2012).

BODIPY-based Fluorescent Probe for Biodistribution Studies

Rodríguez et al. (2017) synthesized a BODIPY-fluorophore based probe for amide-containing thiazoles, potentially used in Chagas disease treatment. The study's in vivo biodistribution evaluation suggests applications in determining future administration routes and regimens for treating parasitic diseases (Rodríguez et al., 2017).

Palladium-catalyzed Oxidative Coupling

Wang et al. (2014) explored the palladium-catalyzed oxidative coupling of highly enantioenriched primary allylic amines with sulfonyl hydrazides. This method offers a way to synthesize structurally diverse allylic sulfones with excellent retention of enantiomeric excess, highlighting its potential in stereoselective organic synthesis (Wang et al., 2014).

Synthesis of Avermectin Aglycons

Mrozik et al. (1989) investigated the synthesis of various avermectin aglycons, focusing on their biological activities. This research provides valuable insights into the development of novel compounds with potential applications in parasitology and pharmacology (Mrozik et al., 1989).

Propiedades

IUPAC Name |

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-prop-2-enyl-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FN2O4S/c1-2-9-18-15-16(19-14(23-15)13-4-3-10-22-13)24(20,21)12-7-5-11(17)6-8-12/h2-8,10,18H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLHJVQETINNEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-((4-fluorophenyl)sulfonyl)-2-(furan-2-yl)oxazol-5-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

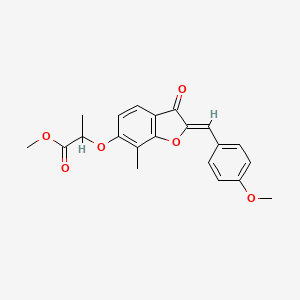

![3-(4-Chlorobenzoyl)-6,7-dimethoxy-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2734368.png)

![(2S)-3-[4-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2734373.png)

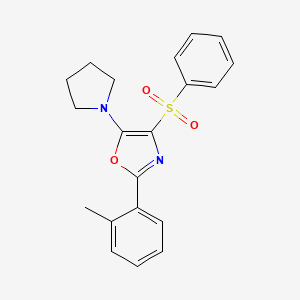

![N-(1-cyanocyclohexyl)-2-[(2-methoxyphenyl)sulfanyl]-N-methylacetamide](/img/structure/B2734389.png)

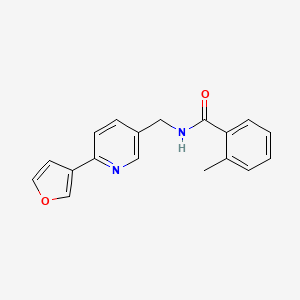

![N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2734390.png)